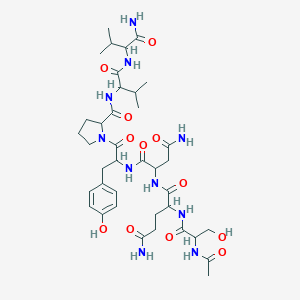
3-(Bromométhyl)-5-fluoropyridine
Vue d'ensemble
Description
3-(Bromomethyl)-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring
Applications De Recherche Scientifique
3-(Bromomethyl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential use in the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
Compounds similar to “3-(Bromomethyl)-5-fluoropyridine” often target proteins or enzymes in the body. For example, brominated compounds are known to interact with proteins and DNA, leading to changes in their function .
Mode of Action
The bromomethyl group in “3-(Bromomethyl)-5-fluoropyridine” could potentially act as an electrophile, reacting with nucleophilic sites in biological molecules. This could lead to the formation of covalent bonds with these targets, altering their function .
Biochemical Pathways
The exact biochemical pathways affected by “3-(Bromomethyl)-5-fluoropyridine” would depend on its specific targets. Brominated compounds can often interfere with cellular signaling pathways and metabolic processes .
Pharmacokinetics
The presence of a bromine atom might influence its lipophilicity and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of “3-(Bromomethyl)-5-fluoropyridine” would depend on its specific targets and mode of action. Potential effects could include changes in protein function, alterations in cellular signaling, and disruption of metabolic processes .
Action Environment
The action, efficacy, and stability of “3-(Bromomethyl)-5-fluoropyridine” could be influenced by various environmental factors. These might include the presence of other chemicals, pH, temperature, and the specific biological environment in which the compound is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-fluoropyridine typically involves the bromination of 5-fluoropyridine derivatives. One common method is the bromination of 3-methyl-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The overall yield of this reaction can be optimized by controlling the reaction temperature and the molar ratio of the reagents.
Industrial Production Methods
For large-scale industrial production, the synthesis of 3-(Bromomethyl)-5-fluoropyridine can be achieved through a continuous flow process. This method involves the use of a microreactor system where the reagents are continuously fed into the reactor, and the product is continuously removed. This approach offers advantages such as improved reaction control, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-5-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products Formed
Nucleophilic Substitution: Products such as 3-(azidomethyl)-5-fluoropyridine or 3-(thiocyanatomethyl)-5-fluoropyridine.
Oxidation: 3-(Bromomethyl)-5-fluoropyridine N-oxide.
Reduction: 3-Methyl-5-fluoropyridine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-5-methylpyridine
- 3-(Bromomethyl)-5-chloropyridine
- 3-(Bromomethyl)-5-iodopyridine
Comparison
Compared to its analogs, 3-(Bromomethyl)-5-fluoropyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development. Additionally, the fluorine atom can influence the compound’s reactivity and selectivity in chemical reactions, providing an advantage over other halogenated pyridines.
Propriétés
IUPAC Name |
3-(bromomethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOKCHSJPBRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600122 | |
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-14-7 | |
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


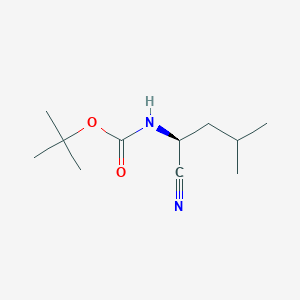
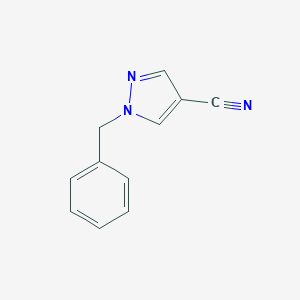

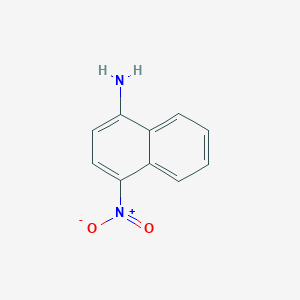


![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)



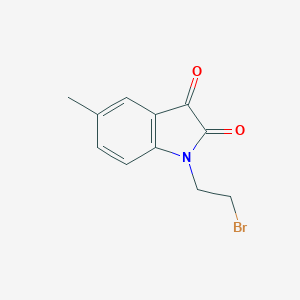
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)

